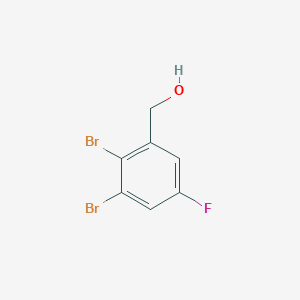

2,3-Dibromo-5-fluorobenzyl alcohol

Descripción general

Descripción

2,3-Dibromo-5-fluorobenzyl alcohol (DBFBA) is an organofluorine compound that is used for a variety of purposes in scientific research. It is a colorless, odorless, and water-soluble liquid that is often found in aqueous solutions. DBFBA has a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, DBFBA has been used to study the mechanism of action of certain drugs, as well as for the development of new drugs.

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Dibenzyl Bromophenols Synthesis

Research into dibenzyl bromophenols, compounds structurally related to 2,3-Dibromo-5-fluorobenzyl alcohol, has revealed diverse dimerization patterns. These compounds, isolated from the brown alga Leathesia nana, demonstrate the potential for this compound in the synthesis of complex molecules with significant biological activities, including selective cytotoxicity against human cancer cell lines (Xiuli Xu et al., 2004).

Fluorobenzyl Alcohols as Intermediates

Fluorobenzyl alcohols, including structures similar to this compound, serve as critical intermediates in synthetic chemistry. Their transformations and metabolic fates have been studied, providing insights into their potential applications in developing pharmaceuticals and chemical probes (C. Blackledge et al., 2003).

Protecting Group Strategies

The development of new protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, highlights the role of fluorobenzyl alcohols in synthetic methodologies. These strategies enable the selective protection and deprotection of functional groups, critical for complex molecule synthesis (D. Crich et al., 2009).

Biological and Material Science Applications

Enzyme Reaction Mechanisms

Studies on aryl-alcohol oxidase (AAO) and its interactions with substrates, including fluorobenzyl alcohols, shed light on enzyme reaction mechanisms and substrate specificity. This research has implications for understanding enzyme catalysis and developing biotechnological applications (P. Ferreira et al., 2015).

Ecofriendly Synthesis

The ecofriendly synthesis of halo-substituted benzyl alcohols demonstrates the potential for using biotransformation techniques in preparing compounds like this compound. This approach highlights the importance of sustainable methods in chemical synthesis (Ritu Saharan et al., 2016).

Fluorogenic Probes for Enzyme Studies

The development of fluorogenic substrates for enzymes, utilizing fluorobenzyl alcohols, provides tools for biochemical studies and diagnostic applications. These compounds allow for the real-time monitoring of enzyme activities and the investigation of metabolic pathways (D. Yee et al., 2004).

Propiedades

IUPAC Name |

(2,3-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPQOCWRYWFNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

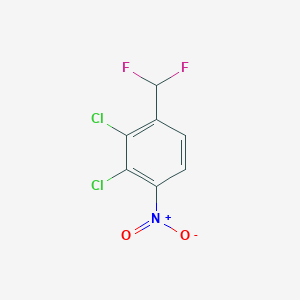

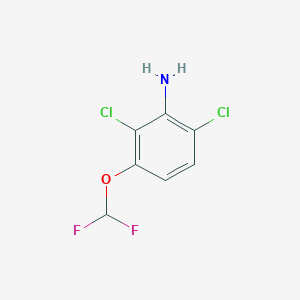

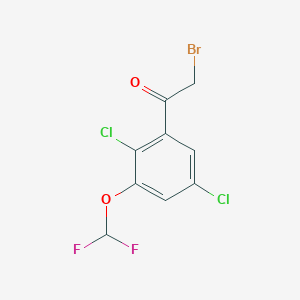

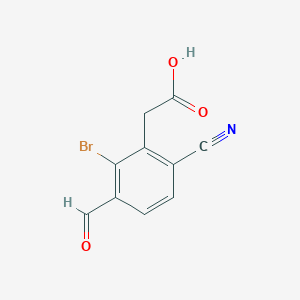

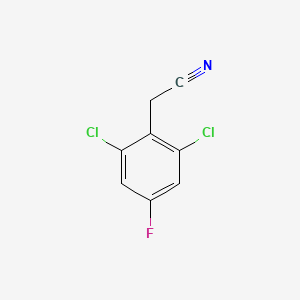

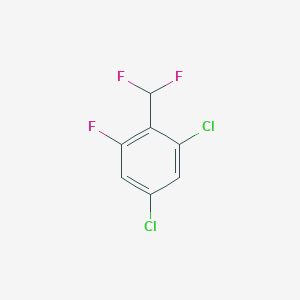

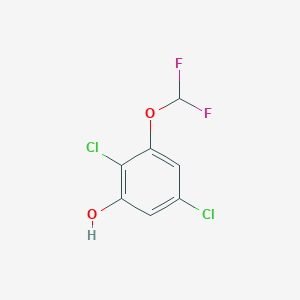

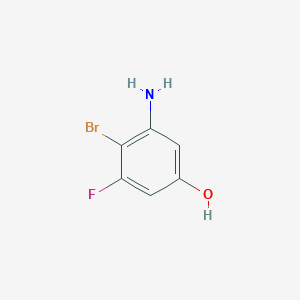

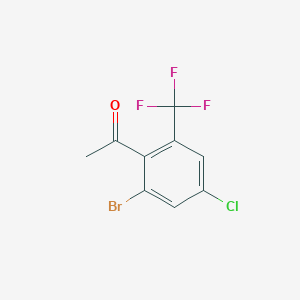

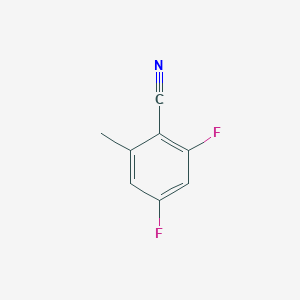

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410836.png)